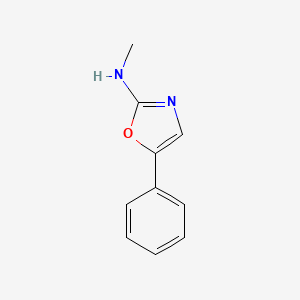

N-Methyl-5-phenyloxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-methyl-5-phenyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H10N2O/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |

InChI Key |

HPOLFZSTLYOLQC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of N Methyl 5 Phenyloxazol 2 Amine and Analogous Oxazole Systems

Reactions at the Exocyclic Amine Nitrogen

The exocyclic secondary amine in N-Methyl-5-phenyloxazol-2-amine is a key site for synthetic modification. Its nucleophilic character allows for a variety of reactions, including acylation and alkylation, which are fundamental for building molecular complexity.

Acylation and Alkylation Reactions

The nitrogen atom of the N-methylamino group readily participates in standard amine derivatization reactions. wikipedia.org Acylation, typically performed using acyl chlorides or anhydrides in the presence of a base, converts the secondary amine into a tertiary amide. Similarly, alkylation with alkyl halides or other electrophilic alkylating agents can introduce an additional alkyl group, leading to the formation of a tertiary amine. These reactions are foundational for modifying the steric and electronic properties of the substituent at the C2-position.

While direct examples for this compound are specific to proprietary research, the general reactivity is well-established for 2-aminooxazoles and related amino-heterocycles. wikipedia.orgnih.gov For instance, primary and secondary amines attached to heterocyclic systems are routinely modified to explore structure-activity relationships in medicinal chemistry.

Table 1: Representative Acylation and Alkylation Reactions on 2-Aminooxazole Analogues This table is illustrative of the general reactivity of the 2-aminooxazole scaffold.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 4,5-Diphenyl-2-(aminomethyl)oxazole | Ethanolamine | Reflux | N-(2-Hydroxyethyl)-N-((4,5-diphenyloxazol-2-yl)methyl)amine nih.gov |

| 4,5-Diphenyl-2-(aminomethyl)oxazole | Aniline | Reflux | N-((4,5-Diphenyloxazol-2-yl)methyl)aniline nih.gov |

| 2-Aminooxazole | Acylating Agent (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | N-(Oxazol-2-yl)acetamide |

| 2-Aminooxazole | Alkylating Agent (e.g., Methyl Iodide) | Base (e.g., K2CO3) | N-Methyl-oxazol-2-amine |

Investigations into Nitrogen-Centered Reactivity

The reactivity of the exocyclic nitrogen in 2-aminooxazoles is a subject of considerable interest, particularly in comparison to the endocyclic (pyridine-like) nitrogen at the 3-position and its bioisosteric analogue, the 2-aminothiazole (B372263). The exocyclic amine's nucleophilicity is generally lower than that of simple alkylamines due to the electron-withdrawing nature of the attached heteroaromatic ring.

In some aminoazoles, the exocyclic amino group can be less nucleophilic than the endocyclic ring nitrogens. frontiersin.org However, in the case of 2-aminothiazole, the exocyclic NH2 group demonstrates significant reactivity in reactions such as the formation of Mannich bases. frontiersin.org For 2-aminooxazoles, the reactivity is influenced by the specific reaction conditions and the substitution pattern on the ring. The N-methyl group on the target compound enhances the nucleophilicity of the exocyclic nitrogen compared to a primary 2-amino group. This nitrogen center is a primary site for protonation in acidic media and for coordination with metal catalysts. pharmaguideline.com

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, exhibits distinct reactivity patterns compared to carbocyclic aromatic systems like benzene. Its functionalization is highly dependent on the existing substituents, which direct the regioselectivity of electrophilic, nucleophilic, and metalation reactions.

Directed Metalation Strategies for C4-Substitution on Oxazole Rings

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. scispace.combaranlab.org The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing substituent, that coordinates to an organolithium base (like n-butyllithium) and directs deprotonation to an adjacent position. scispace.combaranlab.orgresearchgate.net

In oxazole systems, alkoxy groups are effective DMGs. For example, 5-methoxy-2-phenyloxazole is selectively deprotonated at the C4 position by n-butyllithium at low temperatures. scispace.comresearchgate.netresearchgate.net The resulting 4-lithiooxazole is a versatile intermediate that can react with various electrophiles to introduce substituents at the C4 position. While the 2-(N-methylamino) group can also function as a DMG, the presence of the acidic N-H proton in a primary or secondary amine would lead to preferential deprotonation at the nitrogen. However, if the nitrogen were protected, it could potentially direct metalation. In this compound, the N-methylamino group would likely direct metalation to the C4 position, analogous to the directing effect of a methoxy (B1213986) group.

Table 2: Directed Metalation of an Oxazole Analogue

| Substrate | Base | Conditions | Intermediate | Electrophile | Product (Yield) |

|---|---|---|---|---|---|

| 5-Methoxy-2-phenyloxazole | n-BuLi | THF, -78°C | 5-Methoxy-2-phenyloxazol-4-yllithium | D₂O | 4-Deuterio-5-methoxy-2-phenyloxazole (88%) scispace.comresearchgate.net |

| 5-Methoxy-2-phenyloxazole | n-BuLi | THF, -78°C | 5-Methoxy-2-phenyloxazol-4-yllithium | MeI-TMEDA | 5-Methoxy-4-methyl-2-phenyloxazole (63%) scispace.comresearchgate.netresearchgate.net |

Electrophilic Aromatic Substitution on the Phenyl Ring and Oxazole Nucleus

Electrophilic substitution reactions on the this compound system can occur on either the phenyl ring or the oxazole nucleus, with the regioselectivity governed by the electronic properties of the substituents.

Oxazole Nucleus Substitution: The oxazole ring is generally considered electron-deficient and thus unreactive toward electrophilic substitution. pharmaguideline.comfirsthope.co.in However, the presence of a strong electron-donating group, such as the 2-amino group, activates the ring for electrophilic attack. pharmaguideline.comtandfonline.com The most reactive positions on the oxazole ring are C5, followed by C4, and then C2. pharmaguideline.com In this compound, the C5 position is blocked by the phenyl group. Therefore, electrophilic attack, such as bromination, would be expected to occur at the C4 position. Gompper and coworkers demonstrated that oxazoles react with halogenating agents like Br₂ to produce substitution products, primarily at C5, but also at C4. clockss.org

Table 3: Electrophilic Substitution on Phenyl-Substituted Heterocycles

| Substrate | Reagents | Product(s) |

|---|---|---|

| 5-Phenylisoxazole | HNO₃/H₂SO₄ | 5-(p-Nitrophenyl)isoxazole, 5-(m-Nitrophenyl)isoxazole, 4-Nitro-5-phenylisoxazole clockss.org |

| 2-Phenyloxazole | Br₂ | 5-Bromo-2-phenyloxazole youtube.com |

Nucleophilic Attack on Activated Oxazole Rings (e.g., 2-chlorooxazoles)

Nucleophilic substitution is generally difficult on the electron-rich oxazole ring. pharmaguideline.com To facilitate such reactions, the ring must be activated, typically by installing a good leaving group at one of the carbon atoms. The C2 position is the most susceptible to nucleophilic attack, especially when substituted with a halogen. pharmaguideline.comtandfonline.com

Therefore, a key strategy for the derivatization of this compound via nucleophilic attack involves the conversion of the 2-N-methylamino group into a better leaving group, such as a chloro group. This transformation can be achieved via a Sandmeyer-type reaction. The resulting 2-chloro-5-phenyloxazole (B1589657) is an activated substrate where the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford a wide range of 2-substituted oxazole derivatives. pharmaguideline.com

Table 4: Nucleophilic Substitution on 2-Chlorooxazole Analogues This table is illustrative of the expected reactivity of 2-chloro-5-phenyloxazole.

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Chloro-5-nitrooxazole | NaOMe | Methanol | 2-Methoxy-5-nitrooxazole firsthope.co.in |

| 2-Chloro-5-phenyloxazole | Morpholine | Heat | 4-(5-Phenyloxazol-2-yl)morpholine |

| 2-Chloro-5-phenyloxazole | Sodium thiophenoxide | DMF | 2-(Phenylthio)-5-phenyloxazole |

Ring-Opening and Rearrangement Reactions of Oxazole and Oxazolone (B7731731) Derivatives

The oxazole ring, an integral feature of this compound and related compounds, is susceptible to various chemical transformations that involve the cleavage of the heterocyclic system. These reactions are pivotal for both the degradation and the synthetic elaboration of oxazole-containing molecules. This section explores the pathways through which the oxazole and oxazolone cores undergo ring-opening and rearrangement, with a focus on hydrolysis, solvolysis, and intramolecular cyclization to form fused heterocyclic systems.

Hydrolysis and Solvolysis Pathways

The stability of the oxazole ring is significantly influenced by the pH of the medium and the nature of substituents on the ring. Both acidic and basic conditions can facilitate the hydrolytic cleavage of the oxazole moiety, leading to a variety of ring-opened products.

Under strongly acidic or basic conditions, the oxazole ring is prone to opening. For 2-aminooxazole systems, which are analogous to this compound, the reaction pathway is particularly sensitive to pH. For instance, the alkaline hydrolysis of 2-aminobenzoxazole, a related benzofused analogue, results in the cleavage of the oxazole ring to yield o-aminophenol and can also lead to a rearrangement product, benzimidazolone. This suggests that a similar nucleophilic attack by hydroxide (B78521) ions on the C2 position of the oxazole ring in this compound could lead to ring scission.

The general mechanism for oxazole hydrolysis under acidic conditions involves the initial protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. In contrast, basic hydrolysis typically proceeds via direct nucleophilic attack on one of the electrophilic carbon atoms of the ring, most commonly the C2, C4, or C5 positions. The specific site of attack and the subsequent fragmentation pathway are dependent on the electronic nature of the substituents attached to the oxazole ring.

While specific kinetic and mechanistic studies on the hydrolysis and solvolysis of this compound are not extensively documented in the literature, the reactivity of analogous 2-aminooxazole and oxazolone systems provides a framework for understanding its likely behavior. For example, 4-arylidene-5(4H)-oxazolones are known to be susceptible to nucleophilic attack at the C5 position, which can lead to ring-opening. This reactivity makes them useful precursors for the synthesis of various acyclic and heterocyclic compounds nih.gov.

The table below summarizes the expected hydrolysis products of analogous oxazole systems, providing insight into the potential degradation pathways for this compound.

| Compound Class | Reaction Conditions | Major Ring-Opened Products |

| 2-Aminobenzoxazoles | Alkaline Hydrolysis | o-Aminophenols |

| Oxazolones | Nucleophilic Attack | Benzamides, Amino Acids |

| General Oxazoles | Strong Acid/Base | Open-chain amino acids or diketone derivatives |

Intramolecular Cyclization to Fused Heterocyclic Systems (e.g., oxazolo[5,4-b]pyridines from oxazolones)

Oxazolone derivatives, particularly 4-alkylidene-oxazol-5(4H)-ones, serve as versatile synthons for the construction of more complex fused heterocyclic systems through intramolecular cyclization reactions. A notable example is the synthesis of oxazolo[5,4-b]pyridines, a class of compounds with significant interest in medicinal chemistry.

One effective strategy for the synthesis of oxazolo[5,4-b]pyridines involves the reaction of 4-alkylideneoxazol-5(4H)-ones with iminophosphoranes rsc.org. This transformation proceeds through a sequence of reactions that ultimately leads to the formation of the fused pyridine (B92270) ring. The reaction can be modulated by temperature to yield different intermediates and final products. For instance, the reaction of 4-ethoxymethyleneoxazol-5(4H)-one with an iminophosphorane at room temperature yields an enamino lactone, which can then be cyclized to a 2(1H)-pyridone upon heating in acetic acid rsc.org. When the initial reaction is carried out at elevated temperatures, the oxazolo[5,4-b]pyridine (B1602731) is formed directly rsc.org.

The general scheme for this synthesis is presented below:

Step 1: Reaction of a 4-alkylideneoxazol-5(4H)-one with an iminophosphorane.

Step 2: Intramolecular cyclization of the intermediate to form the fused pyridine ring.

The following table provides examples of reactants and the resulting oxazolo[5,4-b]pyridine products from this synthetic route rsc.org.

| Alkylideneoxazol-5(4H)-one Reactant | Iminophosphorane Reactant | Resulting Oxazolo[5,4-b]pyridine Product |

| 4-Ethoxymethylene-2-phenyloxazol-5(4H)-one | Triphenyl(phenylimino)phosphorane | 2,7-Diphenyloxazolo[5,4-b]pyridine |

| 4-Benzylidene-2-methyloxazol-5(4H)-one | (Methoxycarbonylimino)triphenylphosphorane | Methyl 2-methyl-7-phenyl-oxazolo[5,4-b]pyridine-5-carboxylate |

Another synthetic approach to the oxazolo[5,4-b]pyridine scaffold involves the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids researchgate.net. In this one-step method, the initially formed monoamides undergo intramolecular cyclization to yield the desired fused heterocyclic system researchgate.net. This method highlights the versatility of different starting materials in accessing the same core structure.

These intramolecular cyclization reactions of oxazolone derivatives are of significant synthetic utility, providing access to a diverse range of fused heterocyclic compounds with potential biological activities.

Applications of N Methyl 5 Phenyloxazol 2 Amine and Oxazole Derivatives in Advanced Chemical Synthesis

Role as Building Blocks for Complex Organic Molecules (e.g., alpha-amino acids, amides, peptides from oxazolones)

Oxazole (B20620) derivatives, particularly oxazol-5(4H)-ones (also known as oxazolones or azlactones), are highly valuable intermediates for the synthesis of complex organic molecules like α-amino acids, amides, and peptides. researchgate.net These oxazolones are typically synthesized from N-acyl amino acids through cyclodehydration. tandfonline.com

The reactivity of the oxazolone (B7731731) ring is central to its utility. The α-proton at the C4 position is notably acidic, facilitating enolization to an aromatic oxazole intermediate. This characteristic is exploited in dynamic kinetic resolution (DKR) processes to produce enantiomerically enriched α-amino acid derivatives. researchgate.net In this method, a chiral catalyst preferentially reacts with one enantiomer of the rapidly equilibrating oxazolone, leading to a high yield of a single stereoisomer of the corresponding amino acid derivative. researchgate.net

Furthermore, oxazolones are key players in peptide synthesis. They can act as activated amino acid units. Recent research has shown that oxazolones are crucial intermediates in peptide chain extension. Current time information in Bangalore, IN. They react with amino acids to form tripeptides, and this process can exhibit strong chiral selectivity, ensuring the formation of homochiral peptides even from optically impure amino acid mixtures. Current time information in Bangalore, IN. This method avoids the use of traditional coupling reagents and highlights a potentially prebiotic route to polypeptide formation. Current time information in Bangalore, IN.nih.gov The ring-opening of oxazolones with nucleophiles like amines or alcohols is a fundamental step in forming amide and ester bonds, respectively, which are the backbones of peptides and other complex natural products. youtube.com

Table 1: Examples of Oxazolone Utility in Synthesis

| Precursor | Reaction Type | Product Class | Significance |

|---|---|---|---|

| 4-Substituted Oxazol-5(4H)-one | Dynamic Kinetic Resolution (DKR) with alcohol | Enantiomerically enriched α-amino acid esters | Access to non-proteinogenic amino acids with high stereocontrol. researchgate.net |

| N-Benzoyl amino acid | Direct α-oxidation with hypervalent iodine | 4-Acetoxy-5(4H)-oxazolone | Intermediate for quaternary substituted amino acid derivatives. tandfonline.com |

| Oxazolone intermediate | Reaction with amino acid | Tripeptide | Peptide chain extension with high chiral preference. Current time information in Bangalore, IN. |

| 4,4-Dimethyloxazolone | Amidation | AIB-peptide analogs | Efficient synthesis of peptides containing the sterically hindered aminoisobutyric acid (AIB). youtube.com |

Precursors in Heterocyclic Chemistry for Fused and Polycyclic Systems (e.g., pyridines and furans via Diels-Alder reactions of oxazoles)

The oxazole ring serves as a versatile precursor in heterocyclic chemistry, primarily through its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net In these reactions, the oxazole acts as a diene, reacting with a dienophile (such as an alkene or alkyne) to construct new six-membered rings. This methodology is a powerful tool for synthesizing highly substituted pyridines and furans, which are often difficult to access through other synthetic routes. nih.gov

The reaction of an oxazole with an olefinic dienophile leads to a bicyclic intermediate that subsequently loses a molecule (e.g., water or alcohol) to aromatize into a pyridine (B92270) derivative. ijpsonline.com This strategy, known as the Kondrat'eva pyridine synthesis, has been widely applied, including in the synthesis of pyridoxine (B80251) (a form of vitamin B6). ijpsonline.comnih.gov The reaction's scope is broad, and it can be performed both inter- and intramolecularly. Intramolecular Diels-Alder reactions of oxazoles are particularly powerful for the assembly of complex fused and polycyclic systems, and have been key steps in the total synthesis of various natural products. nih.govmdpi.com

Similarly, the reaction of oxazoles with acetylenic dienophiles provides a direct route to substituted furans. nih.gov The initial cycloadduct undergoes a retro-Diels-Alder reaction, expelling a nitrile to yield the furan (B31954) ring. Microwave-assisted conditions have been shown to significantly enhance the efficiency of these cycloadditions. organic-chemistry.org The ability to construct these fundamental heterocyclic cores makes oxazoles invaluable building blocks for more elaborate molecular architectures. mdpi.com

Table 2: Diels-Alder Reactions of Oxazoles

| Oxazole Reactant | Dienophile | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Alkoxy-substituted oxazole | Alkene | Substituted Pyridine | Forms a pyridoxyl system, precursor to Vitamin B6. ijpsonline.com |

| 4-Substituted oxazole | Acetylenic dienophile | Substituted Furan | Retro Diels-Alder reaction pathway. organic-chemistry.orgnih.gov |

| Aryl oxazole with tethered acrylamide | Intramolecular | Fused Benzo[h]-1,6-naphthyridine | Efficient construction of polycyclic aromatic alkaloids. mdpi.com |

| 4-Methyl-5-alkoxy oxazole | Various (maleic anhydride, fumaronitrile) | Pyridoxine analogues | Synthesis of Vitamin B6 analogues. |

Development of Novel Synthetic Methodologies Leveraging Oxazole Reactivity

The unique reactivity of the oxazole ring has spurred the development of numerous novel synthetic methodologies beyond classical cycloadditions. A significant advancement is the use of directed metalation, which allows for precise functionalization of the oxazole ring. Specifically, the deprotonation of 2-(methylthio)oxazole (B1600053) with n-butyllithium occurs regiospecifically at the C5 position. nih.gov The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents at this position. Subsequent reductive removal of the methylthio group provides access to 5-monosubstituted oxazoles, a class of compounds that can be challenging to synthesize otherwise. nih.gov

In addition to metalation, other modern synthetic methods have been applied to oxazole synthesis and functionalization:

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, have been employed for the direct arylation of oxazoles at both the C2 and C5 positions with high regioselectivity, governed by the choice of phosphine (B1218219) ligands and solvents. organic-chemistry.org

Photocatalysis using visible light has enabled the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines under mild, room-temperature conditions. organic-chemistry.org

Hypervalent iodine reagents have been used for the direct oxidation of the α-C–H bond of N-benzoyl amino acids to generate 4-acetoxy substituted 5(4H)-oxazolones, providing a metal-free route to these useful intermediates. tandfonline.com

One-pot syntheses , such as the van Leusen reaction, which combines an aldehyde with tosylmethyl isocyanide (TosMIC), remain a cornerstone for forming the oxazole ring and have been adapted using ionic liquids and microwave irradiation to improve efficiency and align with green chemistry principles. ijpsonline.com

These evolving methodologies demonstrate the ongoing innovation in harnessing the reactivity of oxazoles for efficient and selective organic synthesis. researchgate.net

Synthetic Utility in Catalyst Design and Ligand Synthesis

The rigid, planar structure and the presence of heteroatoms make oxazole derivatives attractive scaffolds for the design of ligands in asymmetric catalysis. While direct applications of N-Methyl-5-phenyloxazol-2-amine in this area are not extensively documented, the broader class of oxazole-containing molecules has seen significant use.

Chiral bis(oxazoline) (BOX) ligands are a prominent example, where two oxazoline (B21484) rings (the dihydro-analogs of oxazoles) are linked together. These ligands coordinate with various metal centers (e.g., copper, zinc, palladium) to create highly effective and stereoselective catalysts for a wide range of transformations, including cyclopropanation, Diels-Alder reactions, and aldol (B89426) additions.

More directly related to the oxazole core, synthetic routes have been developed to incorporate oxazoles into more complex ligand architectures. For instance, C2-symmetric and C3-symmetric oxazole derivatives have been synthesized through stepwise Suzuki–Miyaura cross-coupling and van Leusen reactions. nih.gov These multi-oxazole systems have been investigated for their potential to bind to biological targets, and similar principles apply to their use as multidentate ligands for metal catalysts. nih.gov The ability to fine-tune the electronic and steric properties of the oxazole ring by varying its substituents allows for the rational design of ligands for specific catalytic applications. The development of palladium-catalyzed direct arylation methods for oxazoles, which rely on specific phosphine ligands, further underscores the interplay between oxazole chemistry and catalyst development. organic-chemistry.org

Future Perspectives and Emerging Research Avenues in N Methyl 5 Phenyloxazol 2 Amine Chemistry

Advancements in Sustainable Synthetic Strategies for Oxazole (B20620) Derivatives

The chemical industry is increasingly shifting towards "green" and sustainable practices, a trend that is profoundly influencing the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.commdpi.comresearchgate.net Future research on N-Methyl-5-phenyloxazol-2-amine will likely leverage these green synthetic approaches to minimize environmental impact and improve efficiency. Conventional methods for oxazole synthesis often involve hazardous reagents and generate significant waste. ijpsonline.comijpsonline.com In contrast, modern sustainable methods focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comresearchgate.net

Key sustainable strategies applicable to the synthesis of this compound and its analogs include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. ijpsonline.commdpi.com For instance, the synthesis of 2,4-disubstituted oxazoles has been achieved via condensation reactions under microwave irradiation, offering a rapid and efficient route. tandfonline.com

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions at lower temperatures and shorter durations, contributing to a greener process. ijpsonline.comrsc.org

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry. ijpsonline.com

Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions, representing an environmentally friendly alternative to conventional catalysts. The use of natural clays (B1170129) as biocatalysts for the synthesis of 2,4-disubstituted oxazoles has been reported. tandfonline.com

Electrochemical Synthesis: This approach uses electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents and reducing waste. A notable example is the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids to form oxazoles. researchgate.net

These strategies not only align with the principles of green chemistry but also offer practical advantages in terms of efficiency and cost-effectiveness for the future production of this compound derivatives.

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. The development of novel catalytic transformations for the synthesis and functionalization of oxazoles is a vibrant area of research that will undoubtedly impact the study of this compound.

Future research in this area will likely focus on:

Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The application of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, to oxazole scaffolds allows for the introduction of a wide variety of substituents, enabling the creation of diverse libraries of compounds for screening. ijpsonline.comtandfonline.comresearchgate.netnih.gov For example, a one-pot Suzuki-Miyaura coupling has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com The functionalization of this compound at various positions on the phenyl or oxazole ring through these methods could lead to new derivatives with tailored properties. The synthesis of vinyl-functionalized oxazoles via olefin cross-metathesis has also been demonstrated, opening up further avenues for diversification. organic-chemistry.org

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. The copper-catalyzed oxidative cyclization of enamides to form oxazoles via vinylic C-H bond functionalization is a prime example of this strategy. rsc.org Applying such methods to precursors of this compound could streamline its synthesis significantly.

Novel Catalytic Systems: The exploration of new catalysts, including those based on abundant and non-toxic metals, is a key trend. For instance, cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes has been shown to be an efficient method for synthesizing 2,5-disubstituted oxazoles. rsc.org Silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides also provides a novel route to oxazole rings. nih.gov The investigation of gold-catalyzed reactions has also shown promise in the formation of oxazoles from α-oxocarbene intermediates. nih.gov

The table below summarizes some of the key catalytic methods that could be adapted for the synthesis and functionalization of this compound.

| Catalytic Method | Description | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Nickel- or Palladium-catalyzed cross-coupling of a boronic acid with an organohalide. | Functionalization of the phenyl ring or a halogenated oxazole precursor. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | More efficient synthesis of the core structure or its derivatives. |

| Cobalt(III) Catalysis | [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. | A novel synthetic route to the 2,5-disubstituted oxazole core. |

| Olefin Cross-Metathesis | Ruthenium-catalyzed reaction between two olefins to form new olefins. | Introduction of vinyl groups for further functionalization. |

Application of Machine Learning in Oxazole Chemical Space Exploration

Machine learning (ML) is rapidly becoming an indispensable tool in chemistry, accelerating discovery by predicting reaction outcomes, optimizing reaction conditions, and identifying novel bioactive molecules. researchgate.netsioc-journal.cnacs.org For a relatively unexplored compound like this compound, ML can play a pivotal role in guiding future research efforts.

Potential applications of ML in this context include:

Predicting Reaction Outcomes and Optimizing Conditions: ML models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. beilstein-journals.orgchemintelligence.com This can save significant time and resources by avoiding trial-and-error experimentation. For instance, ML has been used to predict the yield of Buchwald-Hartwig amination reactions, even identifying which isoxazole (B147169) additives might poison the reaction. beilstein-journals.org A similar approach could be used to optimize the synthesis of this compound. Hierarchical neural networks have been developed to predict a full set of reaction conditions, including catalyst, solvent, reagents, and temperature. smu.edu

Exploring the Chemical Space: ML algorithms can be used to generate virtual libraries of this compound analogs and predict their properties, such as biological activity or material characteristics. nih.gov This allows for a more targeted approach to synthesis, focusing on compounds with the highest probability of desired functionality.

Interpretable Models for Rational Design: The development of interpretable ML models can provide chemists with insights into the structure-activity or structure-property relationships. ethernet.edu.et This knowledge can then be used to rationally design new and improved derivatives of this compound.

The integration of ML with high-throughput experimentation platforms will be a powerful strategy to rapidly explore the chemical space around this compound and uncover its full potential.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. durham.ac.ukacs.org The integration of flow chemistry with automated synthesis platforms is poised to revolutionize the way chemical libraries are prepared and optimized. nih.govacs.org

Future research on this compound will likely benefit from these technologies in several ways:

Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction parameters such as temperature, pressure, and reagent stoichiometry, enabling the quick identification of optimal conditions for the synthesis of this compound. nih.gov

Safe Handling of Hazardous Intermediates: Some synthetic routes may involve unstable or hazardous intermediates. Flow chemistry allows for the in-situ generation and immediate consumption of such species, minimizing risks. acs.org

Automated Library Synthesis: Fully automated flow synthesis platforms can be used to generate libraries of this compound analogs for high-throughput screening. acs.org This has been demonstrated for the synthesis of 4,5-disubstituted oxazoles. nih.govuc.pt The combination of flow chemistry with in-line purification techniques can deliver high-purity compounds directly. rsc.org

Scalable Production: Once a promising derivative is identified, flow chemistry provides a straightforward path to scale up its production for further testing and potential commercialization. acs.org A multi-hour continuous flow run has been shown to be effective for the large-scale production of oxazolines, which are precursors to oxazoles. numberanalytics.com

The table below highlights the advantages of flow chemistry for the synthesis of oxazole derivatives.

| Feature of Flow Chemistry | Advantage | Relevance to this compound Research |

| Precise Control | Better control over reaction parameters (temperature, pressure, mixing). | Improved yields and selectivity in the synthesis. |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation. | Safer handling of potentially exothermic reactions or hazardous reagents. |

| Scalability | Continuous production allows for easy scale-up. | Facilitates the production of larger quantities for further studies. |

| Automation | Can be integrated with automated systems for library synthesis. | Rapid generation of analogs for structure-activity relationship studies. |

Development of Materials with Defined Chemical Functionality

The oxazole ring is not only a key pharmacophore but also a versatile building block for functional materials. mdpi.com The unique electronic and structural properties of the oxazole moiety can be harnessed to create materials with tailored optical, electronic, or mechanical properties. Future research could explore the potential of N-Methyl-5-phenyyloxazol-2-amine as a monomer or functional unit in the development of novel materials.

Potential areas of investigation include:

Oxazole-Based Polymers: The incorporation of the this compound unit into polymer backbones could lead to new materials with interesting properties. Poly(2-oxazoline)s, for example, are a class of polymers with applications in the biomedical field. researchgate.net While structurally different, the exploration of polymers containing the this compound motif could yield materials with unique characteristics.

Optoelectronic Materials: Oxazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their fluorescence and charge-transport properties. mdpi.com The specific substitution pattern of this compound could impart desirable photophysical properties, making it a candidate for such applications.

Sensors: The amino group and the aromatic system of this compound could act as binding sites for specific analytes, making it a potential building block for chemical sensors.

The synthesis and characterization of materials derived from this compound represent a promising, albeit long-term, research direction that could lead to new technologies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.